2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-14-6-4-5-7-19(14)26-20(17-12-31(28,29)13-18(17)25-26)24-21(27)22(2,3)30-16-10-8-15(23)9-11-16/h4-11H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYWWIMROLUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Antioxidant Properties
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity. In a study focused on the effects of these compounds on erythrocytes exposed to toxic agents, it was found that they could mitigate oxidative stress by reducing the percentage of altered erythrocytes compared to control groups. For instance:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound A (7a) | 12 ± 1.03 |
| Compound B (7b) | 0.6 ± 0.16 |
| Compound C (7e) | 28.3 ± 2.04 |
| Compound D (7f) | 3.7 ± 0.37 |
| Compound E (8) | 29.1 ± 3.05 |
This table illustrates how certain derivatives of thieno[3,4-c]pyrazole can significantly reduce oxidative damage in erythrocytes when compared to untreated controls and other compounds .
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have also shown promising antimicrobial properties. Several studies have reported their efficacy against various bacterial and fungal strains. For example, a derivative was tested against common pathogens and demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin and ketoconazole .
Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives is another area of interest. Investigations into their effects on different cancer cell lines revealed that certain compounds could inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells through various signaling pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound likely exerts its antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Antimicrobial Mechanism : The precise mechanism is not fully understood but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Mechanism : It may induce apoptosis through mitochondrial pathways or by modulating key signaling molecules involved in cell survival and death .
Study on Erythrocyte Protection
In a controlled study involving African catfish (Clarias gariepinus), exposure to toxic substances led to significant erythrocyte alterations. The administration of thieno[3,4-c]pyrazole derivatives resulted in a marked reduction in cellular damage, indicating their potential as protective agents against oxidative stress in aquatic species .
Antimicrobial Efficacy Assessment
A comparative study evaluated the antimicrobial efficacy of several thieno[3,4-c]pyrazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that some compounds exhibited superior activity relative to standard treatments, suggesting their potential use as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound: The thieno[3,4-c]pyrazole ring system is a fused bicyclic structure combining thiophene and pyrazole rings. This scaffold is rare in agrochemicals but may offer unique electronic and steric properties due to sulfur incorporation and ring fusion .
- Cyanazine (Triazine Derivative): Contains a 1,3,5-triazine ring with chloro, ethylamino, and nitrile groups. Triazines are widely used as herbicides due to their ability to inhibit photosynthesis .
- Ipconazole (Triazole Derivative): A triazole fungicide with a chlorophenyl group and cyclopentanol side chain. Triazoles inhibit fungal ergosterol biosynthesis .
Functional Group Analysis
- Sulfone vs. Sulfite Ester : The sulfone group in the target compound is more oxidation-resistant than the sulfite ester in propargite, suggesting greater environmental persistence .
- Amide vs. Nitrile : The amide group may improve binding affinity to biological targets compared to cyanazine’s nitrile, which is prone to hydrolysis .
Hydrogen Bonding and Crystallographic Behavior
The amide (–NHCO–) and sulfone (–SO₂–) groups in the target compound enable robust hydrogen-bonding networks. Comparisons with similar compounds include:
- Triazole-Thiocarbonohydrazide Complex (): Forms N–H···O/S and O–H···S bonds, creating a hexameric assembly. The target’s sulfone may act as a stronger hydrogen-bond acceptor than thiocarbonohydrazide’s sulfur, leading to distinct crystal packing .
- Graph Set Analysis () : Etter’s method could classify the target’s hydrogen-bonding patterns as discrete (e.g., amide dimers) or infinite (e.g., chains via sulfone oxygen), influencing solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
